(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid
Description
Introduction to Cyclopropane-Constrained Amino Acid Derivatives
Historical Development of Cyclopropane-Containing Amino Acid Research
The strategic incorporation of cyclopropane rings into amino acid frameworks originated from mid-20th century efforts to mimic bioactive peptide conformations. Early work by Stammer (1983) demonstrated cyclopropane’s utility in stabilizing dipeptide sweeteners against enzymatic degradation, establishing foundational synthetic routes. Subsequent advances in asymmetric catalysis during the 1990s enabled stereocontrolled cyclopropanation, as detailed in Shao and Miao’s 1994 review of nucleophilic cycloalkylation methods. The 2010s saw paradigm-shifting applications in macrocyclic peptide design, with Mizuno et al. (2017) systematizing cyclopropane’s role in enforcing cis/trans amide bond geometries. Contemporary research leverages computational modeling to predict cyclopropylic strain effects, exemplified by Nagata et al.’s 2022 structural analyses of cyclopropane δ-peptide helices.
Table 1: Key Milestones in Cyclopropane Amino Acid Development
Significance in Peptide and Medicinal Chemistry Research
The target compound’s cyclopropane core imposes ≈15 kcal/mol of ring strain, forcing the carboxylic acid and aryl groups into fixed spatial arrangements that mimic bioactive peptide conformations. This preorganization reduces entropic penalties during receptor binding, enhancing both affinity and specificity. In macrocyclic peptides, the cyclopropane moiety prevents lariat formation while maintaining ribosomal compatibility, as demonstrated in PMC9547493’s library screening against phosphoglycerate mutase. Medicinal applications exploit the fluorine atom’s electronegativity to modulate membrane permeability, with (1R,2R) stereochemistry ensuring optimal target engagement.
Stereochemical Importance of the (1R,2R) Configuration
X-ray crystallography studies reveal that the (1R,2R) configuration positions the carboxylic acid and aryl substituents in a trans-diaxial orientation, minimizing cyclopropylic strain while maximizing hydrogen-bonding potential. This stereochemistry induces a 120° torsion angle between the cyclopropane ring and adjacent peptide backbone, stabilizing β-turn motifs critical for GPCR interactions. Enantiomeric purity (>99% ee) is achieved via Evans’ oxazaborolidine catalysis, as detailed in ChemSpider entry 2018151’s synthetic protocols. Comparative MD simulations show (1R,2R) analogs exhibit 3.2-fold greater α-helix stabilization than (1S,2S) counterparts in alanine-rich peptides.
Relationship to Other Conformationally Restricted Amino Acids
The compound’s design principles align with broader strategies for peptide stabilization:
Table 2: Comparison of Conformationally Restricted Amino Acid Scaffolds
While proline derivatives rely on pyrrolidine ring puckering, cyclopropane constraints operate through covalent bond angle compression, enabling finer control over side chain vectorality. The fluorine atom’s ortho substitution further differentiates this compound from non-aromatic analogs like 1-aminocyclopropanecarboxylic acid (ACPC).
Research Relevance in Contemporary Peptide Science
Recent applications emphasize three domains:
- Macrocyclic Drug Discovery : Incorporation into RaPID-system libraries yields kinase inhibitors with sub-nM affinity, as cyclopropane prevents unwanted disulfide scrambling.
- Biomaterials Engineering : Cyclopropane δ-peptides self-assemble into nanotubular structures with 4.7 Å pore diameters, enabled by rigid backbone spacing.
- Enzymology Probes : Fluorine’s 19F NMR signal allows real-time tracking of protease binding events without isotopic labeling.
Properties
CAS No. |
2230803-40-2 |
|---|---|
Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-7-5-6-16(12-17)14-27-26(30)31-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |
InChI Key |
WLHWYLTWURTYMX-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique structural features that include a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and peptide synthesis.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 327.37 g/mol. The presence of the cyclopropane ring imparts significant strain and unique electronic properties, which can enhance its biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit notable anticancer activities. For instance, derivatives of cyclopropane carboxylic acids have shown effective inhibition of cell proliferation in various cancer cell lines, including U937 human myeloid leukemia cells. The structural rigidity provided by the cyclopropane ring is believed to contribute to these bioactivities by stabilizing interactions with biological macromolecules such as proteins and nucleic acids .
The mechanism through which (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid exerts its effects may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to act as enzyme inhibitors, potentially modulating pathways involved in cell growth and apoptosis.
- Binding Affinity : Studies utilizing surface plasmon resonance and molecular docking have suggested that the compound may bind effectively to target proteins, influencing their activity and function.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Cyclopropane Ring : Utilizing methods such as α-alkylation of 2-phenyl acetonitrile derivatives.
- Fmoc Protection : The fluorenylmethoxycarbonyl group provides a protective mechanism for the amino functionality during synthetic procedures.
- Carboxylic Acid Conversion : The cyano group is converted to a carboxylic acid through hydrolysis reactions .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on U937 Cell Line : A derivative demonstrated significant inhibition of proliferation without inducing cytotoxicity, suggesting a selective mechanism that could be exploited for therapeutic purposes .
- Peptide Synthesis Applications : The Fmoc group allows for the selective coupling in peptide synthesis, making these compounds valuable in developing peptide-based therapeutics.
Comparative Analysis
A comparison with other similar compounds reveals distinct advantages:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid | Structure | Anticancer activity | Unique cyclopropane structure enhances interactions |
| 1-Phenylcyclopropane Carboxamide | Structure | Inhibits U937 proliferation | Similar structural motif |
| 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid | Structure | Modulates enzyme functions | Includes pyridine moiety for enhanced binding |
Comparison with Similar Compounds
Key Research Findings
- Spectral Trends : Fmoc-protected compounds consistently show C=O stretches at ~1740 cm⁻¹ in IR, while fluorinated analogues exhibit distinct ¹⁹F NMR shifts (e.g., δ -115 to -120 ppm) .
- Reactivity : Cyclopropane rings in Fmoc derivatives are susceptible to ring-opening under acidic or oxidative conditions, whereas fluorinated phenyl groups enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
